molecular formula C18H14FN3O2S B11043915 8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

Cat. No.: B11043915
M. Wt: 355.4 g/mol
InChI Key: SXEPSIKDZMSVFI-UHFFFAOYSA-N
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Description

8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a fluorine atom, a pyrimidinylsulfanyl group, and a pyrroloquinoline core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione typically involves multiple steps, including the formation of the pyrroloquinoline core and the introduction of the fluorine and pyrimidinylsulfanyl groups. Common synthetic methods include cyclization reactions, nucleophilic substitution, and cross-coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atom and pyrimidinylsulfanyl group play crucial roles in binding to these targets, modulating their activity and triggering specific biological responses. Detailed studies on its molecular pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H14FN3O2S

Molecular Weight

355.4 g/mol

IUPAC Name

6-fluoro-11,11-dimethyl-9-(pyrimidin-2-ylsulfanylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C18H14FN3O2S/c1-18(2)8-10(9-25-17-20-4-3-5-21-17)12-6-11(19)7-13-14(12)22(18)16(24)15(13)23/h3-8H,9H2,1-2H3

InChI Key

SXEPSIKDZMSVFI-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CSC4=NC=CC=N4)C

Origin of Product

United States

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